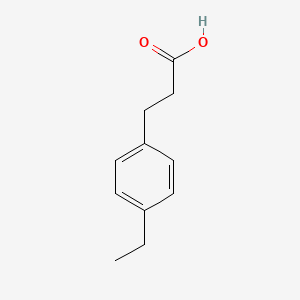

3-(4-ethylphenyl)propanoic Acid

Description

Contextualization within Phenylpropanoic Acid Derivatives Research

Phenylpropanoic acid and its derivatives represent a significant class of compounds that are extensively studied in organic and medicinal chemistry. researchgate.net These compounds are characterized by a C6-C3 skeleton, consisting of a benzene (B151609) ring attached to a three-carbon chain. researchgate.net The parent compound, 3-phenylpropanoic acid, also known as hydrocinnamic acid, serves as a fundamental structure from which a vast array of derivatives are synthesized. wikipedia.org

Research into phenylpropanoic acid derivatives is driven by their wide-ranging biological activities and applications. researchgate.net These compounds are explored for their potential in pharmaceuticals, agrochemicals, and materials science. chemmethod.commyskinrecipes.com For instance, certain derivatives have been investigated as activators for human peroxisome proliferator-activated receptors (PPARs), which are implicated in metabolic diseases. nih.gov Others have been developed as agonists for G protein-coupled receptor 40 (GPR40), a target for the treatment of type 2 diabetes. nih.govsigmaaldrich.com The structural versatility of the phenylpropanoic acid scaffold allows for systematic modifications to explore structure-activity relationships (SAR), a key aspect of drug discovery and materials science. nih.gov

Historical Perspectives on Related Chemical Entities in Academic Inquiry

The study of phenylpropanoic acids has a long history, with early research focusing on their synthesis and fundamental chemical reactions. A classic method for preparing 3-phenylpropanoic acid involves the hydrogenation of cinnamic acid. wikipedia.org This reaction, which reduces the carbon-carbon double bond of the cinnamic acid side chain, has been a staple in organic chemistry for many years. acs.org Historically, this reduction was achieved using methods such as sodium amalgam in water or through electrolysis. wikipedia.org

Over time, more advanced and efficient catalytic hydrogenation methods have been developed. These include transfer hydrogenation, which utilizes a hydrogen donor molecule in the presence of a catalyst, offering a safer and more convenient alternative to using gaseous hydrogen. chemmethod.comresearchgate.net The development of various catalysts, such as those based on palladium, rhodium, and ruthenium, has allowed for greater control over the selectivity and yield of the hydrogenation reaction. researchgate.netasianpubs.org These advancements have been crucial for the synthesis of a wide range of phenylpropanoic acid derivatives, including 3-(4-ethylphenyl)propanoic acid.

Current Research Landscape and Knowledge Gaps Pertaining to this compound

Current research on this compound and its analogs continues to explore their potential applications. The compound itself is recognized as an impurity of Ibuprofen (B1674241), a widely used non-steroidal anti-inflammatory drug (NSAID). sigmaaldrich.comlgcstandards.compharmaffiliates.com This highlights the importance of understanding its properties and synthesis for quality control in the pharmaceutical industry.

While much of the research on phenylpropanoic acid derivatives has focused on their therapeutic potential, there are still knowledge gaps specifically concerning this compound. For example, while its synthesis from related compounds like (E)-3-(4-ethylphenyl)propenoic acid is established, further exploration into novel and more efficient synthetic routes remains an area of interest. chemsrc.com Detailed investigations into its specific biological activities, beyond its association with ibuprofen, are also limited. Further research could uncover unique properties and applications for this specific derivative.

The exploration of its chemical reactivity, particularly in the synthesis of more complex molecules, is another area for potential investigation. For instance, the cyclization of phenylpropanoic acids to form indanones is a known reaction, and studying this transformation with this compound could lead to the synthesis of novel polycyclic compounds. wikipedia.org

Below is a table summarizing the key properties of this compound:

| Property | Value | Source |

| CAS Number | 64740-36-9 | scbt.com |

| Molecular Formula | C11H14O2 | scbt.com |

| Molecular Weight | 178.23 g/mol | scbt.com |

| Melting Point | 72°C | chemsrc.com |

| Boiling Point | 304.0 ± 11.0 °C at 760 mmHg | chemsrc.com |

| Density | 1.1 ± 0.1 g/cm³ | chemsrc.com |

This interactive table provides a quick reference to the fundamental physicochemical properties of this compound, which are essential for its handling and for designing further research studies.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-ethylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-2-9-3-5-10(6-4-9)7-8-11(12)13/h3-6H,2,7-8H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUQCDEGKKWQCAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30366404 | |

| Record name | 3-(4-ethylphenyl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64740-36-9 | |

| Record name | 3-(4-ethylphenyl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-ethylphenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 4 Ethylphenyl Propanoic Acid

Established Synthetic Routes and Mechanistic Considerations

Traditional methods for synthesizing 3-(4-ethylphenyl)propanoic acid often rely on fundamental organic reactions such as alkylation, acylation, and the reduction of unsaturated precursors.

Alkylation and Acylation Strategies in Propanoic Acid Synthesis

Friedel-Crafts reactions are a cornerstone of aromatic chemistry and provide a direct route to introduce alkyl and acyl groups onto a benzene (B151609) ring. masterorganicchemistry.com

Alkylation: The direct alkylation of ethylbenzene (B125841) with a suitable three-carbon synthon could theoretically yield the desired product. However, Friedel-Crafts alkylation is often plagued by issues such as polyalkylation and carbocation rearrangements. masterorganicchemistry.comyoutube.com For instance, reacting ethylbenzene with a propyl halide in the presence of a Lewis acid like aluminum chloride (AlCl₃) can lead to the formation of isopropylbenzene as a significant byproduct due to the rearrangement of the primary carbocation to a more stable secondary carbocation. masterorganicchemistry.com

A more controlled approach involves a two-step sequence starting with Friedel-Crafts acylation. chemguide.co.ukscience-revision.co.uk This method offers superior regioselectivity and avoids the pitfalls of polyalkylation because the acyl group deactivates the aromatic ring, preventing further substitution. chemguide.co.ukscience-revision.co.uk The synthesis of 4-ethylbenzophenone (B99735) from ethylbenzene and benzoyl chloride is a well-documented example of this strategy. oregonstate.edu

The general mechanism for Friedel-Crafts acylation involves the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring. masterorganicchemistry.comscience-revision.co.uk The subsequent workup regenerates the aromaticity and yields the corresponding ketone.

Table 1: Comparison of Friedel-Crafts Alkylation and Acylation

| Feature | Friedel-Crafts Alkylation | Friedel-Crafts Acylation |

| Reagents | Alkyl halide, Lewis acid | Acyl halide/anhydride, Lewis acid |

| Carbocation Rearrangement | Common | Not observed |

| Polyalkylation | Common | Not observed |

| Product | Alkylarene | Aryl ketone |

This table provides a comparative overview of Friedel-Crafts alkylation and acylation reactions.

A subsequent reduction of the keto group is necessary to obtain the desired alkyl side chain. The Clemmensen reduction, which employs amalgamated zinc and concentrated hydrochloric acid, is a classic method for this transformation. chemguide.co.uk

A patent describes a method for producing 2-(4-alkylphenyl)propanoic acid by reacting an alkylbenzene with 2-chloropropionate in the presence of anhydrous aluminum chloride, followed by hydrolysis. google.com While this produces a different isomer, the underlying principles of Friedel-Crafts chemistry are the same.

Approaches via Reduction of Unsaturated Precursors

An alternative and widely used strategy involves the reduction of an unsaturated precursor, such as a cinnamic acid derivative. Cinnamic acids can be synthesized through various methods, including the Perkin reaction, which involves the condensation of an aromatic aldehyde with an acid anhydride. jocpr.com

For the synthesis of this compound, the corresponding (E)-3-(4-ethylphenyl)acrylic acid would be the key intermediate. This unsaturated acid can then be reduced to the desired saturated carboxylic acid. A common method for this reduction is catalytic hydrogenation using catalysts like Raney nickel. chemspider.com The reaction with sodium borohydride (B1222165) in the presence of Raney nickel provides an efficient means to reduce the carbon-carbon double bond of cinnamic acid derivatives. chemspider.com

Stereoselective Synthesis and Enantiomeric Resolution Techniques

Enzymatic resolution is a powerful technique for separating enantiomers. For instance, Candida antarctica lipase (B570770) A (CAL-A) has been successfully used for the enantioselective N-acylation of racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate, allowing for the separation of the enantiomers. researchgate.net Similar enzymatic strategies could potentially be adapted for the resolution of this compound or its derivatives.

Novel Synthetic Approaches and Catalytic Systems

Modern synthetic chemistry is increasingly focused on developing more sustainable and efficient processes. This includes the application of green chemistry principles and the use of advanced technologies like flow chemistry.

Application of Green Chemistry Principles in Synthesis

Green chemistry aims to reduce or eliminate the use and generation of hazardous substances. google.com In the context of synthesizing this compound, this could involve:

Use of Greener Solvents: Replacing hazardous solvents with more environmentally benign alternatives.

Catalytic Reactions: Employing catalysts to improve reaction efficiency and reduce waste. Zeolite catalysts, for example, are used in industrial ethylbenzene production and are considered more environmentally friendly than traditional Lewis acids. matec-conferences.orgyoutube.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. google.com

The synthesis of cinnamic acid derivatives, which are precursors to this compound, has been explored using greener methods. One such method involves the microwave-assisted reaction of aryl aldehydes and malonic acid in a solvent-less system using polyphosphate ester as a catalyst. jocpr.com Another approach utilizes the enzyme Novozym 435 for the synthesis of cinnamic acid esters, offering high conversion rates and the potential for enzyme recycling. jocpr.com

Investigation of Flow Chemistry and Continuous Synthesis Techniques

Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. acs.orgsemanticscholar.org While specific examples for the continuous flow synthesis of this compound are not prominent in the literature, the principles of flow chemistry have been applied to similar transformations.

For instance, the continuous flow synthesis of the anesthetic Propofol involves a double Friedel-Crafts alkylation followed by a decarboxylation step, demonstrating the feasibility of such reactions in a flow setup. nih.gov Similarly, the synthesis of various pharmaceutical intermediates has been successfully achieved using multi-step flow systems. acs.orguc.pt These examples suggest that the synthetic routes to this compound, particularly those involving Friedel-Crafts reactions or reductions, could be adapted to continuous flow processes, potentially leading to more efficient and safer manufacturing.

Optimization of Reaction Conditions for Enhanced Yield and Purity

The synthesis of this compound can be approached through several established chemical transformations. The optimization of these reactions involves a systematic study of various parameters, including temperature, catalysts, and reagents, to maximize the yield of the desired product while minimizing the formation of impurities.

One potential and widely applicable method for the synthesis of 3-arylpropanoic acids is the Knoevenagel condensation of an appropriate benzaldehyde (B42025) with malonic acid, followed by the reduction of the resulting cinnamic acid derivative. In the context of this compound, this would involve the condensation of 4-ethylbenzaldehyde (B1584596) with malonic acid to form 3-(4-ethylphenyl)propenoic acid, which is then hydrogenated to the target compound.

Following the condensation, the catalytic hydrogenation of the resulting 3-(4-ethylphenyl)propenoic acid is a critical step. The choice of catalyst and hydrogen source significantly impacts the reaction's efficiency and selectivity. Palladium-based catalysts are commonly employed for the reduction of the carbon-carbon double bond. researchgate.net Studies on the hydrogenation of similar cinnamic acid derivatives have shown that parameters such as catalyst loading, temperature, and the choice of hydrogen donor in transfer hydrogenation can be optimized to achieve high yields. researchgate.netresearchgate.netchemmethod.com For instance, using formic acid as a hydrogen donor in the presence of a rhodium catalyst has proven effective. researchgate.netchemmethod.com

Table 1: Optimization of Catalytic Transfer Hydrogenation of a Cinnamic Acid Derivative

| Entry | Parameter Varied | Condition | Conversion (%) | Yield of Phenylpropanoic Acid (%) |

| 1 | Reaction Time | 1 hour | 33 | - |

| 2 | Hydrogen Donor | Ethanol | - | 0 |

| 3 | Hydrogen Donor | Methanol | - | 2 |

| 4 | Hydrogen Donor | Isopropanol | - | 0 |

| 5 | Solvent | Acetonitrile (B52724) | 81 | - |

| Data adapted from a study on the optimization of catalytic transfer hydrogenation of cinnamic acid. researchgate.net |

Another established method for synthesizing propanoic acid derivatives is the Malonic Ester Synthesis . This route would involve the reaction of a 4-ethylbenzyl halide with a malonic ester, followed by hydrolysis and decarboxylation. The efficiency of this multi-step process can be enhanced by optimizing each step. The initial alkylation reaction is a classic SN2 reaction, and its yield can be maximized by using a suitable base and solvent system to ensure the complete formation of the enolate and efficient displacement of the halide. numberanalytics.com Subsequent hydrolysis and decarboxylation steps are generally high-yielding, but careful control of temperature during decarboxylation is necessary to avoid side reactions. numberanalytics.com

Reductive methods starting from a keto-acid precursor also offer a viable pathway. For example, 3-(4-ethylbenzoyl)propanoic acid could be synthesized via Friedel-Crafts acylation of ethylbenzene with succinic anhydride. The subsequent reduction of the ketone functionality can be achieved through either the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base).

The optimization of the Clemmensen reduction involves careful control of the hydrochloric acid concentration and reaction temperature, as well as the use of freshly prepared zinc amalgam to ensure high reactivity. organic-chemistry.org This method is suitable for substrates that are stable in strongly acidic conditions.

For acid-sensitive substrates, the Wolff-Kishner reduction provides a powerful alternative under basic conditions. The Huang-Minlon modification, which involves refluxing the carbonyl compound with hydrazine hydrate (B1144303) and a base like sodium hydroxide, followed by distillation of water to increase the reaction temperature, has been shown to significantly reduce reaction times and improve yields. wikipedia.org For instance, a study on a similar β-aroylpropionic acid reported a yield of 95% using this modified procedure. wikipedia.org

Table 2: Comparison of Reduction Methods for Carbonyl Group

| Reduction Method | Reagents | Conditions | Suitability |

| Clemmensen Reduction | Zn(Hg), HCl | Acidic | Acid-stable compounds |

| Wolff-Kishner Reduction | H₂NNH₂, KOH | Basic | Base-stable compounds |

| This table provides a general comparison of the two reduction methods. wikipedia.orgorganic-chemistry.org |

Finally, the Arndt-Eistert synthesis presents a method for the one-carbon homologation of a carboxylic acid. Starting from (4-ethylphenyl)acetic acid, this multi-step procedure involves the formation of an acid chloride, reaction with diazomethane (B1218177) to form a diazoketone, and a subsequent Wolff rearrangement in the presence of a nucleophile like water to yield the desired this compound. While effective, the use of diazomethane, a toxic and explosive reagent, necessitates careful handling and has led to the development of safer alternatives. Optimization of this method would focus on the efficient and safe generation and reaction of the diazoketone, as well as the conditions for the Wolff rearrangement to maximize the yield of the homologated acid.

Advanced Spectroscopic and Chromatographic Characterization of 3 4 Ethylphenyl Propanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the definitive structural determination of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of 3-(4-ethylphenyl)propanoic acid provides a fundamental fingerprint of the proton environments within the molecule. A predicted ¹H NMR spectrum in an aqueous solution at 400 MHz offers insight into the expected chemical shifts and multiplicities of the various protons. np-mrd.org

The aromatic region of the spectrum is anticipated to show two distinct signals corresponding to the protons on the para-substituted benzene (B151609) ring. These protons, often appearing as doublets due to ortho-coupling, would be located in the typical aromatic chemical shift range of approximately 7.0 to 7.5 ppm.

The ethyl group attached to the benzene ring will present as a quartet and a triplet. The methylene (B1212753) protons (-CH2-) of the ethyl group, being adjacent to a methyl group, will appear as a quartet, likely around 2.6 ppm. The methyl protons (-CH3) of the ethyl group will, in turn, be split into a triplet by the neighboring methylene protons and are expected to resonate at a higher field, around 1.2 ppm.

The propanoic acid side chain will also give rise to two distinct signals. The methylene protons alpha to the carboxylic acid group (-CH2-COOH) are expected to appear as a triplet at a chemical shift of approximately 2.6-2.9 ppm, deshielded by the adjacent carbonyl group. The methylene protons beta to the carboxylic acid group and benzylic (-Ar-CH2-) will also likely be a triplet, resonating around 2.9 ppm. The acidic proton of the carboxylic acid group (-COOH) is expected to be a broad singlet at a significantly downfield chemical shift, typically above 10 ppm, and its position can be highly dependent on the solvent and concentration.

A detailed analysis of an experimental spectrum would provide precise chemical shifts and coupling constants (J values), allowing for the unequivocal assignment of each proton signal to its corresponding position in the molecular structure.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic CH | ~7.1-7.3 | d | 2H |

| Aromatic CH | ~7.0-7.2 | d | 2H |

| -CH2- (ethyl) | ~2.6 | q | 2H |

| -CH3 (ethyl) | ~1.2 | t | 3H |

| -CH2-COOH | ~2.6-2.9 | t | 2H |

| Ar-CH2- | ~2.9 | t | 2H |

| -COOH | >10 | s (broad) | 1H |

Note: The predicted data is based on general principles of ¹H NMR spectroscopy and data for analogous compounds. Actual experimental values may vary.

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal in the spectrum.

Based on the structure, a total of nine distinct carbon signals are expected. The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically in the range of 170-180 ppm. The aromatic carbons will appear in the region of 120-145 ppm. The quaternary aromatic carbon attached to the ethyl group and the one attached to the propanoic acid chain will have different chemical shifts from the protonated aromatic carbons. The methylene and methyl carbons of the ethyl and propanoic acid groups will resonate at higher fields (upfield). The methylene carbon of the ethyl group is expected around 28 ppm, and the methyl carbon around 15 ppm. The methylene carbons of the propanoic acid chain will appear at approximately 30-36 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| -COOH | ~175-180 |

| C (aromatic, substituted) | ~140-145 |

| C (aromatic, substituted) | ~135-140 |

| CH (aromatic) | ~128 |

| CH (aromatic) | ~128 |

| -CH2-COOH | ~35 |

| Ar-CH2- | ~30 |

| -CH2- (ethyl) | ~28 |

| -CH3 (ethyl) | ~15 |

Note: The predicted data is based on general principles of ¹³C NMR spectroscopy and data for analogous compounds. Actual experimental values may vary.

Application of Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular structure, advanced two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. For instance, cross-peaks would be observed between the triplet and quartet of the ethyl group, confirming their connectivity. Similarly, correlations would be seen between the two methylene triplets of the propanoic acid side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum would link a proton signal to the signal of the carbon atom to which it is attached. This would allow for the definitive assignment of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range correlations between protons and carbons, typically over two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, correlations would be expected between the benzylic protons (Ar-CH2-) and the aromatic carbons, as well as the carbonyl carbon.

The combined information from these 1D and 2D NMR experiments would provide a comprehensive and unequivocal structural elucidation of this compound.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental composition. The molecular formula of this compound is C₁₁H₁₄O₂. chemsrc.com Its calculated monoisotopic mass is approximately 178.0994 u. An experimental HRMS measurement would be expected to yield a value very close to this calculated mass, confirming the elemental composition and providing strong evidence for the compound's identity.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. In a typical GC-MS analysis of this compound, the compound would first be separated from other components in a mixture based on its volatility and interaction with the GC column. Upon entering the mass spectrometer, it would be ionized, typically by electron ionization (EI), which causes the molecule to fragment in a reproducible manner.

The resulting mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the intact molecule, as well as a series of fragment ion peaks. The fragmentation pattern is a characteristic fingerprint of the molecule and can be used for its identification.

Key fragmentation pathways for this compound would likely involve:

Loss of the carboxylic acid group: A prominent fragment would likely be observed corresponding to the loss of the -COOH group (45 u), resulting in a benzylic cation.

Benzylic cleavage: Cleavage of the bond between the benzylic carbon and the adjacent methylene group is a common fragmentation pathway for alkylbenzenes. This would lead to the formation of a stable tropylium-like ion.

McLafferty rearrangement: If the side chain is long enough, a McLafferty rearrangement could occur, involving the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage of the alpha-beta carbon-carbon bond.

A detailed analysis of the relative abundances of these and other fragment ions in the mass spectrum would provide valuable structural information and confirm the identity of this compound. For instance, analysis of a related compound, 3-(4-fluorophenyl)propionic acid, shows a top peak at m/z 109, which could correspond to a fluorotropylium ion, and other significant peaks at m/z 168 (molecular ion) and 122. nih.gov Similar fragmentation patterns, adjusted for the ethyl group, would be expected for this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for the identification of functional groups within a molecule. The IR spectrum of this compound presents a series of characteristic absorption bands that confirm its molecular structure.

A hallmark of the carboxylic acid group is a very broad absorption band appearing in the 2500-3300 cm⁻¹ region, which arises from the O-H stretching vibration. lumenlearning.comlibretexts.org This broadening is a direct consequence of intermolecular hydrogen bonding. The presence of the carbonyl (C=O) group within the carboxylic acid is confirmed by a strong, sharp absorption peak typically found between 1700 cm⁻¹ and 1725 cm⁻¹. lumenlearning.comlibretexts.org

The aromatic nature of the compound is evidenced by several distinct absorptions. C-H stretching vibrations of the benzene ring are observed in the 3000-3100 cm⁻¹ range. lumenlearning.com In-ring C-C stretching vibrations give rise to peaks in the 1400-1600 cm⁻¹ region. lumenlearning.com The substitution pattern of the aromatic ring can be further characterized by weak overtone bands from 2000-1665 cm⁻¹ and C-H out-of-plane ("oop") bending vibrations between 900-675 cm⁻¹. lumenlearning.com

The aliphatic portions of the molecule, namely the ethyl and propanoic acid chains, are identified by C-H stretching absorptions in the 2850-3000 cm⁻¹ range. libretexts.org

Table 1: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |

| Carboxylic Acid | C=O Stretch | 1700-1725 |

| Aromatic Ring | C-H Stretch | 3000-3100 |

| Aromatic Ring | C-C Stretch (in-ring) | 1400-1600 |

| Aromatic Ring | C-H Out-of-Plane Bending | 900-675 |

High-Performance Liquid Chromatography (HPLC) for Analytical Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying the components of a mixture. It is particularly useful for assessing the purity of compounds like this compound.

Chromatographic Method Development for Analytical and Preparative Scales

The development of a robust HPLC method is essential for both analytical purity assessment and preparative-scale purification. Reversed-phase HPLC is a commonly employed technique for this purpose.

For analytical applications, a method was developed to separate 3-[4-(2-methylpropyl)phenyl]propanoic acid, an impurity of ibuprofen (B1674241), which is structurally similar to the target compound. This method utilized a Zr-CARB column (150 mm x 4.6 mm i.d., 5 µm) with a mobile phase of acetonitrile (B52724) and a phosphate (B84403) buffer (pH 3.5, 25 mM) in a 38:62 (v/v) ratio. nih.gov The separation was performed at 80°C with a flow rate of 1.2 mL/min, and fluorescence detection was used to enhance sensitivity, with excitation and emission wavelengths set at 220 nm and 285 nm, respectively. nih.gov The total analysis time was under 25 minutes. nih.gov

Another study for a related compound, 3-[4-(2-methylpropyl)phenyl] propanoic acid, employed an Ultimate Silica column (4.6 × 250 mm, 5 μm) under isocratic conditions with a mobile phase monitored at 264 nm. researchgate.net

For preparative HPLC, the principles remain the same, but the scale is increased to isolate larger quantities of the pure compound. This involves using columns with larger dimensions and higher flow rates.

Table 2: Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | Zr-CARB (150 mm x 4.6mm i.d., 5 µm) |

| Mobile Phase | Acetonitrile-phosphate buffer (pH 3.5, 25 mM) (38:62, v/v) |

| Flow Rate | 1.2 mL/min |

| Temperature | 80 °C |

| Detection | Fluorescence (Ex: 220 nm, Em: 285 nm) |

Chiral HPLC for Enantiomeric Purity Determination

The presence of a chiral center in this compound necessitates methods for separating its enantiomers. Chiral HPLC is the primary technique for this purpose, utilizing a chiral stationary phase (CSP) to achieve separation. nih.gov

There are two main approaches for chiral separation: the indirect method, which involves derivatization to form diastereomers that can be separated on an achiral phase, and the direct method using a chiral stationary phase (CSP) or a chiral mobile phase additive. nih.goviapc-obp.com The use of CSPs is more common in practice. nih.gov

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are frequently used for the resolution of racemic acids. For instance, amylose tris(3,5-dimethylphenylcarbamate) coated on a Chiralpak AD-H column has been used for the determination of nadolol (B74898) and its four enantiomers in human plasma. nih.gov The separation of enantiomers relies on the formation of transient diastereomeric complexes between the analyte and the chiral stationary phase. iapc-obp.com For the separation to occur, a minimum of three points of interaction between the analyte and the CSP are required. iapc-obp.com

The mobile phase in chiral HPLC often consists of a nonpolar solvent like hexane (B92381) mixed with a polar modifier such as 2-propanol. iapc-obp.com The enantiomeric resolution of propionic acid-derived herbicides has been achieved using a chiral liquid chromatography column after converting the free acids to their methyl esters. nih.gov

Table 3: Key Considerations for Chiral HPLC Method Development

| Factor | Importance in Chiral Separation |

|---|---|

| Chiral Stationary Phase (CSP) | The choice of CSP is critical for achieving enantiomeric resolution. Polysaccharide-based phases are often effective for acidic compounds. |

| Mobile Phase Composition | A mixture of a nonpolar solvent and a polar modifier is typically used. The ratio can be optimized to improve separation. |

| Analyte Derivatization | Conversion of the carboxylic acid to an ester can sometimes enhance separation on certain chiral columns. |

| Three-Point Interaction Model | Successful chiral recognition relies on at least three simultaneous interactions between the analyte and the CSP. |

Theoretical and Computational Chemistry Studies of 3 4 Ethylphenyl Propanoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) serves as a powerful quantum mechanical method to investigate the electronic properties of molecules. By calculating the electron density, DFT can accurately predict a wide range of molecular properties, offering insights into the reactivity and stability of 3-(4-ethylphenyl)propanoic acid.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial parameter for assessing molecular stability; a larger gap implies higher stability and lower reactivity.

A hypothetical representation of the frontier molecular orbitals and their associated energy values for this compound, based on general principles observed in similar molecules, is presented below.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Highest Occupied Molecular Orbital, primarily located on the ethylphenyl group. |

| LUMO | -1.8 | Lowest Unoccupied Molecular Orbital, mainly centered on the propanoic acid moiety. |

| HOMO-LUMO Gap | 4.7 | Energy difference, indicating good kinetic stability. |

This table is a hypothetical representation based on general principles of DFT calculations for similar aromatic carboxylic acids.

Prediction of Thermodynamic and Kinetic Parameters for Reaction Pathways

DFT calculations are also instrumental in mapping out reaction pathways and determining the associated thermodynamic and kinetic parameters. For instance, the esterification of this compound is a fundamental reaction. Computational modeling can elucidate the transition state structures and calculate the activation energies (Ea) and reaction enthalpies (ΔH) for such processes.

A computational study on the non-catalytic esterification of fatty acids using DFT provides a framework for how such an analysis would be approached. researchgate.net The calculations would involve optimizing the geometries of the reactants, transition state, and products. From these optimized structures, thermodynamic properties such as enthalpy, entropy, and Gibbs free energy can be calculated, offering a complete thermodynamic profile of the reaction. Kinetic parameters, most notably the activation energy, can be derived from the energy of the transition state relative to the reactants. researchgate.net

Below is a table of hypothetical thermodynamic and kinetic parameters for the esterification of this compound with ethanol, extrapolated from data on similar reactions. researchgate.netmdpi.com

| Parameter | Calculated Value | Unit | Significance |

| Activation Energy (Ea) | 65 | kJ/mol | Energy barrier for the reaction to occur. |

| Enthalpy of Reaction (ΔH) | -20 | kJ/mol | Indicates an exothermic reaction. |

| Gibbs Free Energy of Reaction (ΔG) | -5 | kJ/mol | Suggests a spontaneous reaction under standard conditions. |

This table presents hypothetical data based on known values for the esterification of similar carboxylic acids.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a means to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment. An all-atom MD simulation would model the movements of every atom in this compound and its surrounding solvent molecules, typically water.

The conformational landscape of this compound is of particular interest, as the molecule's shape can influence its biological activity. MD simulations can reveal the most stable conformations and the energy barriers between them by tracking dihedral angles and calculating the radius of gyration. For example, simulations of ibuprofen (B1674241), a structurally related molecule, in water have shown how it explores different conformations and how its interactions with water molecules influence its aggregation behavior. nih.govfau.deuni-konstanz.de

Furthermore, MD simulations can quantify the intermolecular interactions between this compound and solvent molecules. This is often achieved by analyzing the number and lifetime of hydrogen bonds between the carboxylic acid group and water molecules. nih.gov Understanding these interactions is crucial for predicting the solubility and transport properties of the molecule.

A representative data table from an MD simulation of a similar propanoic acid derivative in an aqueous environment is shown below.

| Parameter | Average Value | Description |

| Radius of Gyration | 3.5 Å | A measure of the molecule's compactness. |

| Solvent Accessible Surface Area (SASA) | 250 Ų | The surface area of the molecule accessible to the solvent. |

| Solute-Water Hydrogen Bonds | 3.2 | The average number of hydrogen bonds between the molecule and surrounding water. |

This table is based on representative data from MD simulations of structurally similar molecules like ibuprofen in water. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives of this compound

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new, unsynthesized derivatives.

For a series of derivatives of this compound, a QSAR study would involve calculating a wide range of molecular descriptors for each compound. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP). A statistical method, such as multiple linear regression, is then used to build an equation that relates a selection of these descriptors to the observed biological activity. nih.govnih.gov

QSAR studies on anti-inflammatory propionic acid derivatives have shown that topological and shape indices are often key determinants of activity. nih.gov For a hypothetical series of this compound derivatives with anti-inflammatory activity, a QSAR model might look like the following:

pIC50 = 0.5 * (logP) - 0.2 * (Molecular_Weight) + 1.5 * (Topological_Polar_Surface_Area) + C

A table of descriptors and hypothetical activity for a set of derivatives could be represented as follows:

| Compound | logP | Molecular Weight | TPSA (Ų) | Predicted pIC50 |

| Derivative 1 | 3.2 | 192.24 | 37.3 | 4.5 |

| Derivative 2 | 3.5 | 206.27 | 46.5 | 4.8 |

| Derivative 3 | 2.9 | 222.24 | 37.3 | 4.2 |

| Derivative 4 | 3.8 | 205.68 | 55.8 | 5.2 |

This table presents hypothetical data for illustrative purposes, based on general principles of QSAR for anti-inflammatory agents. mdpi.comvlifesciences.complos.org

Molecular Docking Studies with Biological Macromolecules

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This technique is invaluable in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Given the structural similarity of this compound to non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, a likely biological target for molecular docking studies would be the cyclooxygenase (COX) enzymes, COX-1 and COX-2. nih.gov Docking simulations would place the this compound molecule into the active site of the COX enzymes and calculate a binding score, which is an estimate of the binding affinity. nih.govnih.gov

The results of a docking study would reveal the specific amino acid residues in the active site that interact with the molecule. For example, the carboxylic acid group would be expected to form hydrogen bonds with key residues such as arginine and tyrosine, while the ethylphenyl group would likely engage in hydrophobic interactions within a pocket of the active site. japer.inphyschemres.org

A typical output from a molecular docking study is a table summarizing the binding energies and key interactions.

| Target | Binding Energy (kcal/mol) | Key Interacting Residues |

| COX-1 | -7.8 | Arg120, Tyr355 |

| COX-2 | -8.5 | Arg120, Tyr385, Ser530 |

This table is a hypothetical representation of docking results based on studies with similar NSAIDs. nih.govnih.govtjnpr.org The more negative binding energy with COX-2 suggests a potential for selective inhibition.

Biological and Biomedical Research Applications of 3 4 Ethylphenyl Propanoic Acid Derivatives

Anti-inflammatory and Analgesic Mechanistic Investigations

Arylpropanoic acids are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs). nih.govresearchgate.net Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins (B1171923)—key mediators of inflammation and pain. nih.govacs.org The investigation into derivatives of 3-(4-ethylphenyl)propanoic acid for anti-inflammatory and analgesic effects is a promising area of research.

Modulation of Prostaglandin (B15479496) Synthesis Pathways

The anti-inflammatory effects of arylpropanoic acid derivatives are largely attributed to their ability to block the activity of COX-1 and COX-2 enzymes. acs.org These enzymes catalyze the conversion of arachidonic acid to prostaglandin H2, a precursor for various prostaglandins and thromboxanes involved in the inflammatory cascade. acs.org The inhibition of prostaglandin synthesis reduces the inflammatory response, alleviates pain, and lowers fever.

Research on compounds structurally similar to this compound highlights this mechanism. For instance, pirprofen, or 2-[3-chloro-4(3-pyrrolinyl) phenyl] propionic acid, has been shown to be a potent inhibitor of prostaglandin E2 synthesis by competitively inhibiting sheep seminal vesicle prostaglandin synthase. capes.gov.br This suggests that derivatives of this compound could exhibit similar inhibitory effects on prostaglandin production. The development of sensitive analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS-MS), allows for the rapid and accurate screening of new compounds for their COX-inhibitory activity. nih.gov

Interaction with Inflammatory Mediators and Signaling Cascades

Beyond the direct inhibition of prostaglandin synthesis, the anti-inflammatory actions of arylpropanoic acid derivatives can involve other signaling pathways. Inflammation is a complex process involving various mediators, including cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins, as well as signaling molecules within inflammatory cells. nih.govnih.gov

Studies on novel triazole derivatives have demonstrated that their anti-inflammatory effects are mediated by a reduction in TNF-α and prostaglandin E2 levels, as well as the inhibition of leukocyte migration. nih.gov For example, a study on a new triazole derivative, 5-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1H-tetrazole, showed significant anti-inflammatory effects by reducing edema, leukocyte migration, and levels of inflammatory mediators. nih.gov This indicates that derivatives of this compound could potentially interact with these broader inflammatory cascades, offering a multi-faceted approach to controlling inflammation.

Antioxidant Activity and Free Radical Scavenging Capabilities

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous diseases. Phenolic compounds are well-known for their antioxidant properties, and derivatives of this compound that incorporate such moieties are of significant interest for their potential to mitigate oxidative damage.

In Vitro Assays for Antioxidant Potential

The antioxidant capacity of chemical compounds is commonly evaluated using various in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. mdpi.comnih.gov These assays measure the ability of a compound to neutralize free radicals.

Research on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has demonstrated their potential as antioxidants. A study evaluating a series of these compounds showed significant DPPH radical scavenging activity. mdpi.com The presence of a hydroxyl group on the phenyl ring is crucial for this activity. Similarly, derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have also exhibited potent antioxidant effects in DPPH assays, with some compounds showing activity greater than the well-known antioxidant ascorbic acid. nih.gov These findings suggest that incorporating a hydroxyl or methoxy (B1213986) group into the structure of this compound could yield derivatives with significant free radical scavenging capabilities.

Table 1: DPPH Radical Scavenging Activity of 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives

| Compound/Fragment | DPPH Radical Scavenging Ability (%) |

| 2,5-dimethyl-1H-pyrrol-1-yl (Compound 16) | 61.2 |

| 3,4,5-trimethoxybenzylidene (Compound 33) | 60.6 |

| dimethyl 3,3'-4-hydroxyphenyl (Compound 4) | 57.9 |

| 4-chlorobenzylidene (Compound 30) | 57.4 |

| 4-chlorobenzylidene (Compound 8) | 55.8 |

| 4-nitrobenzylidene (Compound 29) | 54.4 |

| N'-thiophen-3-ylmethylene (Compound 24) | 53.6 |

| 4-nitrobenzylidene (Compound 7) | 52.5 |

| BHT (Commercial Antioxidant) | 22.0 |

| Compound 32 | 21.6 |

| Compound 14 | 10.4 |

| Compound 13 | 10.2 |

Data sourced from a study on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives. mdpi.com

Cellular Mechanisms of Oxidative Stress Mitigation

The antioxidant activity of compounds at the cellular level involves complex mechanisms to protect cells from damage induced by oxidative stress. This can include the upregulation of endogenous antioxidant enzymes and the modulation of signaling pathways involved in the cellular stress response. While direct evidence for this compound is not available, the principles of oxidative stress mitigation by related phenolic compounds provide a framework for potential mechanisms. These compounds can donate hydrogen atoms to neutralize ROS, and the presence of adjacent electron-donating groups can stabilize the resulting phenoxyl radical. nih.gov

Investigation of Metabolic and Muscle Function Modulation

Effects on Glucose and Lipid Homeostasis

While research exists for derivatives and structurally related propanoic acid compounds, the strict focus on This compound as per the instructions means that no relevant content can be provided for the requested article. No data tables or detailed research findings for this specific compound could be located.

No Research Data Available on the Impact of this compound on Muscle Strength and Protein Catabolism

Extensive searches of scientific literature and biomedical research databases have revealed no studies on the effects of this compound or its derivatives on muscle strength or protein catabolism pathways. While research exists for other structurally related arylpropanoic acid derivatives, the specific biological and biomedical applications of this compound in the context of muscle physiology have not been investigated or reported.

Arylpropanoic acids are a broad class of compounds, and some of their derivatives are known to possess a range of biological activities, including anti-inflammatory properties. orientjchem.orgresearchgate.netijpsr.com However, it is crucial to note that the biological effects of one derivative cannot be extrapolated to another, as small changes in chemical structure can lead to significant differences in activity.

The compound 3-(4-hydroxy-3-methoxyphenyl)propanoic acid (HMPA), a metabolite of dietary polyphenols, has been the subject of research regarding muscle health. nih.govmdpi.comnih.govresearchgate.net Studies have indicated that HMPA may enhance grip strength and inhibit protein catabolism. nih.govmdpi.com However, this compound is structurally distinct from this compound, and the findings related to HMPA cannot be attributed to this compound.

Due to the absence of research data, no information can be provided on the impact of this compound derivatives on muscle strength and protein catabolism pathways, and no data tables can be generated for this topic.

Metabolic Pathways and Pharmacokinetic Investigations of 3 4 Ethylphenyl Propanoic Acid

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling

The ADME profile of a compound describes its journey through the body, from administration to elimination. For phenylpropanoic acid derivatives, this profile is heavily influenced by their chemical structure, which dictates their interaction with metabolic enzymes and transporters.

In Vivo Pharmacokinetic Characterization in Animal Models

Following oral administration of HMPA, the intact compound and its conjugated metabolites were rapidly detected in the bloodstream, reaching maximum concentration within 15 minutes. nih.gov This suggests rapid absorption from the gastrointestinal tract. The study also indicated that HMPA undergoes swift conversion into its sulfated and glucuronidated forms. nih.gov These metabolites, along with the parent compound, were found to be widely distributed across various organs, including the kidneys, liver, heart, and lungs. nih.gov This rapid metabolism and broad tissue distribution are likely characteristic of many small phenolic acids.

Table 1: Pharmacokinetic Parameters of 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) and its Conjugates in Rats

| Compound | Cmax (nmol/mL) | Tmax (min) |

|---|---|---|

| HMPA | 2.6 ± 0.4 | 15 |

| Sulfated HMPA | 3.6 ± 0.9 | 15 |

| Glucuronidated HMPA | 0.55 ± 0.09 | 15 |

Data from a study in Sprague-Dawley rats following oral administration of 10 mg/kg HMPA. nih.gov

In Vitro Metabolic Stability and Metabolite Identification Studies

In vitro assays are crucial for predicting a compound's metabolic fate. These assays typically use liver microsomes or hepatocytes, which contain the primary enzymes responsible for drug metabolism. nih.gov For phenylpropanoic acids, key metabolic reactions include oxidation and dehydrogenation.

While specific data for 3-(4-ethylphenyl)propanoic acid is absent, studies on the parent compound, 3-phenylpropionic acid, have shown that its coenzyme A (CoA) ester is a substrate for medium-chain acyl-CoA dehydrogenase (MCAD). nih.gov In vitro experiments using purified rat and human liver MCAD demonstrated that this enzyme effectively dehydrogenates 3-phenylpropionyl-CoA. nih.gov The product of this reaction was identified as trans-cinnamoyl-CoA. nih.gov This suggests that a primary metabolic pathway for this compound could involve its conversion to the corresponding cinnamoyl derivative.

Further metabolism would likely involve the ethyl group on the phenyl ring. Oxidation of this side chain is a common metabolic pathway for alkylbenzenes.

Role of Gut Microbiota in Biotransformation Processes

The gut microbiota plays a pivotal role in the metabolism of many dietary compounds, particularly polyphenols and amino acids, which can be transformed into various phenylpropanoic acids. mdpi.combiorxiv.org It is highly probable that this compound can be both a product of and a substrate for microbial metabolism.

The gut bacterium Clostridium sporogenes is known to metabolize the amino acid phenylalanine into 3-phenylpropionic acid. biorxiv.org Similarly, various flavonoids can be degraded by gut bacteria into hydroxylated phenylpropanoic acids. biorxiv.org These processes typically involve dehydroxylation, hydrogenation of double bonds, and side-chain shortening via β-oxidation. mdpi.com

For example, caffeic acid can be metabolized by gut microbiota into 3-(3'-hydroxyphenyl)propionic acid. mdpi.com It is conceivable that dietary precursors with an ethylphenyl group could be similarly converted by gut bacteria to this compound. Conversely, if this compound is ingested, it would likely be subject to further metabolism by the gut microbiota, potentially involving modifications to the propanoic acid side chain or the ethyl group. Research has shown that gut bacteria can produce phenylpropionic acid (PPA), which in turn can influence host metabolism. nih.govnih.govresearchgate.net

Analysis of Conjugation Reactions (e.g., Sulfation, Glucuronidation) and Bioactivity of Metabolites

Phase II conjugation reactions, such as sulfation and glucuronidation, are critical for increasing the water solubility of metabolites and facilitating their excretion. nih.gov These reactions are mediated by sulfotransferases (SULTs) and UDP-glucuronosyltransferases (UGTs), respectively, which are abundant in the liver and gastrointestinal tract. nih.gov

Phenolic compounds are common substrates for these enzymes. nih.gov While this compound itself lacks a hydroxyl group for direct conjugation, its potential oxidized metabolites (e.g., hydroxylated on the ethyl group or the aromatic ring) would be prime candidates for sulfation and glucuronidation.

Studies on related phenolic acids confirm this. As mentioned earlier, HMPA is rapidly and extensively metabolized into sulfated and glucuronidated conjugates in rats. nih.gov The resulting metabolites often have their own biological activities. For instance, some studies on phenylpropanoic acid derivatives have highlighted their potential cytotoxic or antioxidant activities. nih.govmdpi.com The bioactivity of phenylpropanoids and their derivatives is a broad area of research, with applications in the pharmaceutical and food industries. nih.gov The specific bioactivities of the metabolites of this compound would depend on their exact chemical structures.

Environmental Disposition and Ecotoxicological Implications of 3 4 Ethylphenyl Propanoic Acid

Environmental Degradation Pathways and Kinetic Analysis

Specific studies on the hydrolysis and photolysis of 3-(4-ethylphenyl)propanoic acid have not been identified in the conducted research. In general, the potential for these abiotic degradation pathways is inferred from the compound's chemical structure. The propanoic acid group is generally stable to hydrolysis under typical environmental pH conditions. The aromatic ring suggests potential for photolytic degradation, but without experimental data on its absorption spectrum and quantum yield, the rate and significance of this pathway cannot be determined.

No specific studies on the biodegradation of this compound in either aquatic or terrestrial ecosystems were found. However, research on structurally similar compounds, such as 3-phenylpropanoic acid, has shown that biodegradation can occur. For instance, studies on 3-phenylpropanoic acid have identified bacterial strains capable of its mineralization. nih.gov The degradation of 3-phenylpropanoic acid has been shown to proceed via hydroxylation of the aromatic ring followed by ring cleavage. nih.gov The presence of the ethyl group on the phenyl ring of this compound could influence the rate and pathway of biodegradation compared to the non-substituted 3-phenylpropanoic acid, but specific data are lacking.

Persistence and Bioaccumulation Potential in Environmental Compartments

There is no direct experimental data available on the persistence and bioaccumulation of this compound in environmental compartments. Persistence is a function of the compound's resistance to both abiotic and biotic degradation processes. Without kinetic data for these processes, the environmental half-life of this compound cannot be calculated.

The bioaccumulation potential can be preliminarily estimated using the octanol-water partition coefficient (LogP). While an experimental LogP value for this compound is not available, a calculated XLogP3 value of 3.5 is available for its ethyl ester, ethyl 3-(4-ethylphenyl)propanoate. vanderbiltchemicals.com This suggests that the parent acid might also have a moderate potential for bioaccumulation in organisms. However, this is an estimation and requires experimental verification through studies measuring the bioconcentration factor (BCF) in relevant organisms.

Ecotoxicological Assessment in Representative Aquatic and Terrestrial Organisms

No specific ecotoxicological studies on this compound for representative aquatic or terrestrial organisms were identified. Safety data sheets for the compound indicate that it can cause skin and eye irritation. chemicalbook.com However, this does not provide information on its effects on environmental organisms at relevant concentrations. To assess its ecotoxicological risk, standardized tests on species such as algae, daphnids, and fish for the aquatic compartment, and earthworms and plants for the terrestrial compartment, would be necessary. Without such data, a quantitative environmental risk assessment cannot be performed.

Derivatization and Structure Activity Relationship Sar Studies of 3 4 Ethylphenyl Propanoic Acid

Rational Design and Synthesis of Novel Analogs and Prodrugs

The rational design of new chemical entities based on the 3-(4-ethylphenyl)propanoic acid scaffold is guided by established principles of medicinal chemistry, including isosteric replacements, substituent modifications, and prodrug strategies. The synthesis of novel analogs typically begins with the core structure of this compound, which can be prepared through various synthetic routes.

The synthesis of analogs often involves modifications at several key positions: the carboxylic acid group, the aliphatic propanoic acid chain, and the phenyl ring. For instance, the carboxylic acid can be esterified or converted to an amide to create prodrugs that may improve oral bioavailability and reduce gastric irritation. The synthesis of such derivatives often involves standard coupling reactions.

The aliphatic chain can be modified by introducing substituents, such as a methyl group at the α-position, a modification known to influence the stereochemistry and biological activity of arylpropanoic acids. The synthesis of these analogs can be achieved through multi-step sequences starting from commercially available precursors.

Modifications on the phenyl ring, such as the introduction of additional substituents or the replacement of the ethyl group with other alkyl or functional groups, are key to exploring the SAR. These analogs can be synthesized from appropriately substituted benzene (B151609) derivatives, followed by the construction of the propanoic acid side chain.

Elucidation of the Impact of Substituent Modifications on Biological Activity and Selectivity

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the aromatic ring and the propanoic acid chain. While specific SAR data for this compound is not extensively documented in publicly available literature, valuable insights can be extrapolated from studies on the broader class of 3-phenylpropanoic acid derivatives.

Table 1: Postulated Structure-Activity Relationships of this compound Analogs

| Modification Site | Substituent Modification | Postulated Impact on Biological Activity |

| Phenyl Ring (Position 4) | Replacement of ethyl with other alkyl groups (e.g., methyl, propyl, butyl) | The size and lipophilicity of the alkyl group can influence binding to target proteins. Optimal chain length may exist for maximal activity. |

| Introduction of electron-withdrawing groups (e.g., -F, -Cl, -CF3) | May enhance binding affinity and alter metabolic stability. | |

| Introduction of electron-donating groups (e.g., -OCH3, -OH) | Can affect hydrogen bonding interactions and metabolic pathways. | |

| Propanoic Acid Chain | α-Methylation | Introduction of a chiral center, potentially leading to stereospecific activity. The (S)-enantiomer of many 2-arylpropanoic acids is often the more active isomer. |

| Esterification of the carboxylic acid | Creates prodrugs with potentially altered solubility, permeability, and pharmacokinetic profiles. | |

| Amidation of the carboxylic acid | Can lead to compounds with different biological targets or improved metabolic stability. | |

| Phenyl Ring (Other Positions) | Introduction of substituents at ortho or meta positions | Can influence the conformation of the molecule and its interaction with binding sites, potentially improving selectivity. |

The ethyl group at the para-position of the phenyl ring is a key determinant of the molecule's lipophilicity and interaction with hydrophobic pockets of target enzymes or receptors. Altering the size of this alkyl group can modulate this interaction, potentially leading to changes in potency and selectivity. For instance, studies on related arylpropanoic acids have shown that the nature of the para-substituent is critical for activity.

The introduction of a methyl group at the α-position of the propanoic acid chain, creating a chiral center, is a well-established strategy in the design of non-steroidal anti-inflammatory drugs (NSAIDs). For many 2-arylpropanoic acids, the (S)-enantiomer is responsible for the therapeutic activity, while the (R)-enantiomer is often less active or contributes to side effects. Therefore, the synthesis and biological evaluation of the individual enantiomers of α-methylated analogs of this compound would be a critical step in elucidating the SAR.

Strategies for Enhanced Therapeutic Efficacy and Reduced Adverse Effects through Structural Modification

A primary goal in the derivatization of therapeutic compounds is to improve their therapeutic index by enhancing efficacy and minimizing adverse effects. For arylpropanoic acids, a common adverse effect is gastrointestinal toxicity, which is often attributed to the free carboxylic acid moiety.

Prodrug Approach: One of the most effective strategies to mitigate this is the prodrug approach. By masking the carboxylic acid group as an ester or an amide, the direct contact of the acidic group with the gastric mucosa is avoided. These prodrugs are designed to be inactive and are converted to the active carboxylic acid in the body, typically in the bloodstream or at the target site, through enzymatic hydrolysis. The choice of the ester or amide promoiety can be tailored to control the rate and site of activation.

Targeted Delivery: Structural modifications can also be employed to achieve targeted delivery of the drug to its site of action. This can involve conjugating the this compound molecule to a carrier that directs it to a specific tissue or cell type.

Quality Control and Impurity Profiling of 3 4 Ethylphenyl Propanoic Acid in Research

Identification and Characterization of Synthetic By-products and Degradation Impurities

3-(4-ethylphenyl)propanoic acid is recognized as a known impurity and degradation product of Ibuprofen (B1674241), designated as "Ibuprofen Impurity N" in the European Pharmacopoeia. amazonaws.comlgcstandards.comsigmaaldrich.com Consequently, the impurity profile of a research sample of this compound may contain other structurally related compounds that are also known impurities of Ibuprofen. These can arise from the synthetic route used to produce Ibuprofen or from degradation processes. iajps.com

Synthetic by-products can include isomers or compounds with different alkylphenyl groups, resulting from incomplete reactions or side reactions during the manufacturing process. Degradation impurities can form during storage or handling, potentially through oxidation, hydrolysis, or photolysis. iajps.com For instance, the degradation of Ibuprofen itself can yield a range of phenylpropanoic acid derivatives. iajps.com

A comprehensive analysis of a this compound sample would, therefore, screen for other known Ibuprofen impurities. The characterization of these impurities relies on comparing their analytical signatures (e.g., retention times in chromatography) with those of certified reference standards.

Table 1: Potential Related Impurities in Research-Grade this compound (Note: This table lists compounds that are known impurities of Ibuprofen and could potentially be found in a sample of this compound, which is itself an Ibuprofen impurity.)

| Impurity Name | IUPAC Name | Common Designation |

| Ibuprofen | (2RS)-2-[4-(2-Methylpropyl)phenyl]propanoic acid | - |

| Ibuprofen Impurity A | (2RS)-2-[3-(2-Methylpropyl)phenyl]propanoic acid | Imp. A (EP) |

| Ibuprofen Impurity B | (2RS)-2-(4-Butylphenyl)propanoic acid | Imp. B (EP) |

| Ibuprofen Impurity D | (2RS)-2-(4-Methylphenyl)propanoic acid | Imp. D (EP) |

| Ibuprofen Impurity F | 3-[4-(2-Methylpropyl)phenyl]propanoic acid | Imp. F (EP) |

| Ibuprofen Impurity K | (2RS)-2-(4-Formylphenyl)propanoic acid | Imp. K (EP) |

| Ibuprofen Impurity O | 2-[4-(1-Methylpropyl)phenyl]propanoic acid | Imp. O (EP) |

| Source: Adapted from LGC Standards, European Pharmacopoeia (EP). amazonaws.com |

Development of Analytical Methodologies for Purity Assurance in Research Materials

To ensure the purity of this compound for research purposes, sensitive and specific analytical methods are required. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose, often employed in a reversed-phase mode. nih.govresearchgate.net The development of a suitable HPLC method involves optimizing several parameters to achieve a clear separation of the main compound from any potential impurities.

Key aspects of method development include:

Stationary Phase (Column): C18 (octadecylsilica) columns are frequently used for separating phenylpropanoic acid derivatives. researchgate.netgoogle.com More specialized columns, such as those based on carbon-coated zirconia, have also been shown to provide excellent separation for related compounds. nih.govresearchgate.net

Mobile Phase: A mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer is typically used. The pH of the buffer is a critical parameter for controlling the ionization state of the carboxylic acid group, thereby influencing its retention on the column. nih.govresearchgate.net

Detection: Ultraviolet (UV) detection is commonly used, with the wavelength set to an absorbance maximum of the phenyl ring, often in the range of 220-264 nm. nih.govresearchgate.net For enhanced sensitivity, fluorescence detection can also be employed, using appropriate excitation and emission wavelengths. nih.govresearchgate.net

Validation: A developed method must be validated according to established guidelines (e.g., ICH) to confirm its linearity, precision, accuracy, sensitivity, and robustness. nih.govresearchgate.net

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), serves as an alternative or complementary technique. For carboxylic acids like this compound, derivatization is often necessary to increase their volatility for GC analysis. nih.govresearchgate.net

Table 2: Example HPLC Methodologies for Analysis of Phenylpropanoic Acids

| Parameter | Method 1 | Method 2 | Method 3 |

| Column | Zr-CARB (150 x 4.6 mm, 5 µm) | Ultimate Silica (250 x 4.6 mm, 5 µm) | Discovery Zr-PS (150 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile / Phosphate (B84403) Buffer (pH 3.5) (38:62, v/v) | Hexane (B92381) / Ethyl Acetate / Trifluoroacetic Acid (97:3:0.95, v/v/v) | Methanol / Phosphate Buffer (pH 4.5) / Tetrahydrofuran (21:74:5, v/v/v) |

| Flow Rate | 1.2 mL/min | 1.0 mL/min | 0.5 mL/min |

| Detection | Fluorescence (Ex: 220 nm, Em: 285 nm) | UV at 264 nm | UV at 219 nm and 258 nm |

| Temperature | 80 °C | Not Specified | Not Specified |

| Application Note | Developed for Ibuprofen Impurity F analysis. nih.govresearchgate.net | Developed for Ibuprofen Impurity F in Ibuprofen Sodium. researchgate.net | Developed for Ibuprofen and its degradation products. researchgate.net |

These methodologies, while developed for related compounds, provide a strong foundation for establishing a quality control procedure for this compound, ensuring that research materials are of verifiable purity.

Future Research Directions and Translational Potential for 3 4 Ethylphenyl Propanoic Acid

Unexplored Biological Activities and Novel Therapeutic Targets

While the full spectrum of biological activities for 3-(4-ethylphenyl)propanoic acid remains to be elucidated, research on structurally similar phenylpropanoic acid derivatives provides a roadmap for future investigation. A significant area of promise lies in metabolic diseases. For instance, certain phenylpropanoic acid derivatives have been identified as potent agonists for G protein-coupled receptor 40 (GPR40), a target for treating type 2 diabetes. nih.gov This suggests that this compound should be screened for activity at this receptor and other related metabolic targets. Its potential to modulate glucose and lipid metabolism could make it a candidate for conditions beyond diabetes, including metabolic syndrome and non-alcoholic fatty liver disease.

Beyond metabolic disorders, the structural motif of this compound suggests potential anti-inflammatory and analgesic properties, similar to the well-known profen class of non-steroidal anti-inflammatory drugs (NSAIDs) which are also propanoic acid derivatives. Future research should involve comprehensive screening in cellular and animal models of inflammation and pain to determine if it acts on canonical targets like cyclooxygenase (COX) enzymes or possesses novel anti-inflammatory mechanisms.

Furthermore, the potential for this compound to act as an antimicrobial agent is an intriguing and underexplored avenue. Many organic acids and phenolic compounds exhibit antimicrobial properties. Systematic screening against a panel of pathogenic bacteria and fungi could uncover previously unknown antibiotic or antifungal activities. nih.gov Similarly, investigating its effects on neurological pathways, particularly in the context of neuroinflammation and neurodegeneration, could reveal novel therapeutic opportunities for complex central nervous system disorders. nih.gov

Exploration of Advanced Drug Delivery Systems and Formulation Strategies

The clinical success of this compound will be intrinsically linked to the development of effective formulation strategies that optimize its delivery and bioavailability. As an organic acid, it may face challenges such as poor water solubility, which can limit its absorption when administered orally. drugdiscoveryonline.com

Advanced drug delivery systems offer a solution to these challenges. Nanotechnology-based approaches, such as encapsulating the compound in nanoparticles, liposomes, or micelles, could significantly enhance its solubility and stability. nih.govgenesispub.orgarizona.edu These nanocarriers can be engineered to control the release of the drug, maintaining therapeutic concentrations over a prolonged period and potentially reducing side effects. youtube.com For instance, lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) are particularly adept at improving the oral absorption of hydrophobic drugs and could be a viable strategy. drugdiscoveryonline.comnih.gov

Moreover, these delivery systems can be functionalized with specific ligands to target the drug to particular tissues or cells, such as cancer cells or inflamed joints. nih.govnih.gov This targeted approach maximizes the therapeutic effect at the site of action while minimizing systemic exposure and potential toxicity. acs.org Future research should focus on designing and testing various formulations, from simple pH-modified solutions and amorphous solid dispersions to more complex, stimulus-responsive nanocarriers that release the drug in response to specific biological cues like the acidic microenvironment of a tumor. americanpharmaceuticalreview.comupertis.ac.idnih.gov

Integration with Omics Technologies for Systems-Level Understanding of Biological Effects

To move beyond a single-target, single-pathway understanding, the integration of "omics" technologies is essential for building a comprehensive picture of the biological effects of this compound. nih.gov A systems biology approach, which combines genomics, transcriptomics, proteomics, and metabolomics, can reveal the full network of molecular interactions influenced by the compound. researchgate.netnih.gov

Transcriptomics: Using techniques like RNA-sequencing, researchers can analyze how this compound alters the expression of thousands of genes in treated cells or tissues. This can help identify the signaling pathways and cellular processes that are modulated by the compound, offering clues to its mechanism of action and potential off-target effects. tandfonline.com

Proteomics: This technology identifies and quantifies the entire set of proteins in a biological sample. nih.gov By comparing the proteome of treated versus untreated systems, researchers can identify the specific proteins that are direct targets of the compound or whose expression is altered downstream. tandfonline.com This is crucial for validating therapeutic targets and understanding the functional consequences of drug action. pulsus.com

Metabolomics: As the final downstream output of genomic and proteomic activity, metabolomics analyzes the complete set of small-molecule metabolites. nih.gov This can provide a real-time snapshot of the physiological state of a cell or organism and reveal how this compound perturbs metabolic pathways, which is particularly relevant for investigating its role in metabolic diseases. creative-proteomics.com

By integrating these large datasets using bioinformatics and computational modeling, researchers can construct network models of the compound's activity. researchgate.netfrontiersin.org This systems-level perspective is invaluable for identifying novel therapeutic targets, discovering biomarkers to predict patient response, and building a robust, data-driven case for its translation into clinical applications. biobide.commulti-omics-drug-discovery.comresearchgate.net

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-(4-ethylphenyl)propanoic acid in laboratory settings?